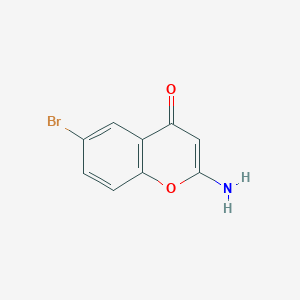

2-Amino-6-bromo-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-6-bromo-4H-chromen-4-one is a chemical compound with the CAS Number: 81563-94-2 . It has a molecular weight of 240.06 . It is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .

Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . For instance, magnesium oxide (MgO) has been used as an extremely active heterogeneous base catalyst for the synthesis of pyran annulated chromene derivatives .Molecular Structure Analysis

The IUPAC name of this compound is 2-amino-6-bromo-4H-chromen-4-one . The InChI code is 1S/C9H6BrNO2/c10-5-1-2-8-6 (3-5)7 (12)4-9 (11)13-8/h1-4H,11H2 .Chemical Reactions Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 282-283 .Wissenschaftliche Forschungsanwendungen

Theoretical and Experimental Studies

- Theoretical Calculations and Spectroscopic Study: 2-Amino-6-bromo-4H-chromen-4-one derivatives have been studied for their geometrical structure, vibrational wavenumbers, nuclear magnetic behavior, and natural bond orbital analysis using density functional theory. These studies provide insights into the stability and reactivity of these compounds, which are essential for their applications in scientific research (Yadav et al., 2020).

Medicinal Chemistry

- Apoptosis Induction in Cancer Cells: 2-Amino-6-bromo-4H-chromen-4-one derivatives have been identified as potent apoptosis inducers. They have shown effectiveness in nuclear fragmentation, cell cycle arrest, and apoptosis induction in various human cell lines, which is significant for cancer research (Kemnitzer et al., 2004).

Catalysis and Synthesis

- Electrocatalytic Synthesis: An electrochemically induced multicomponent transformation has been used for the efficient and selective formation of 2-amino-4H-chromene scaffolds. This method offers advantages in terms of selectivity and yields compared to classic chemical base catalysis, contributing to the development of 2-amino-4H-chromene chemistry (Elinson et al., 2008).

Anticancer Properties

- Anticancer Activity: Certain 2-amino-6-bromo-4H-chromen-4-one derivatives have shown promising anticancer activity against human alveolar basal epithelial and epidermoid cancer cell lines. This highlights their potential in developing new anticancer therapies (Kalla et al., 2014).

Drug Resistance in Cancer

- Overcoming Drug Resistance in Cancer: Ethyl 2-amino-6-bromo-4H-chromene-3-carboxylate derivatives have been studied for their ability to mitigate drug resistance and synergize with cancer therapies in leukemia cells. These studies are crucial for developing treatments for cancers with multiple drug resistance (Das et al., 2009).

Wirkmechanismus

Mode of Action

It is known that the compound interacts with its targets, leading to changes at the molecular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-6-bromo-4H-chromen-4-one . These factors could include pH, temperature, and the presence of other molecules.

Zukünftige Richtungen

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community .

Eigenschaften

IUPAC Name |

2-amino-6-bromochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-5-1-2-8-6(3-5)7(12)4-9(11)13-8/h1-4H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUZEQPGFLZYNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C=C(O2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-bromo-4H-chromen-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-cyclopentylacetamide](/img/structure/B2859617.png)

![{4-[(Cyclopropylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B2859618.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2859619.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2859621.png)

![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2859622.png)

![5-[4-(Dimethylamino)phenyl]-2,4-pentadienylidenemalononitrile](/img/structure/B2859634.png)

![4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine](/img/structure/B2859636.png)